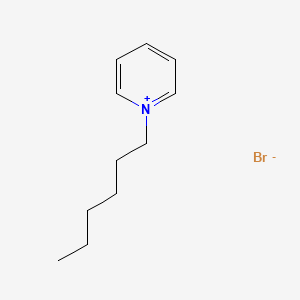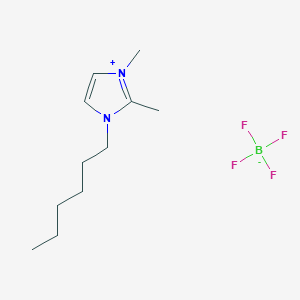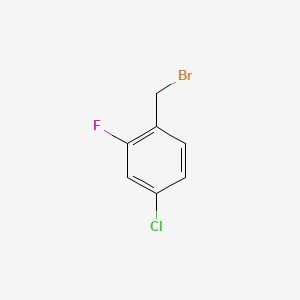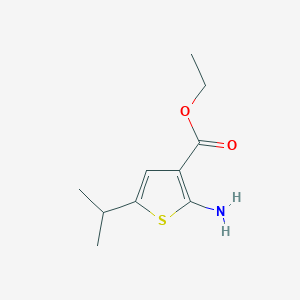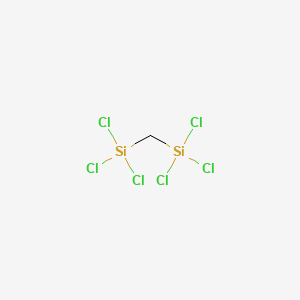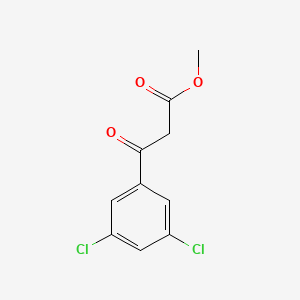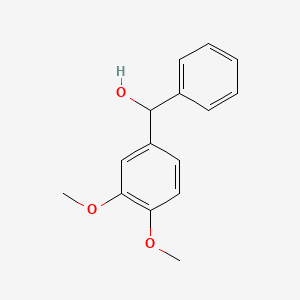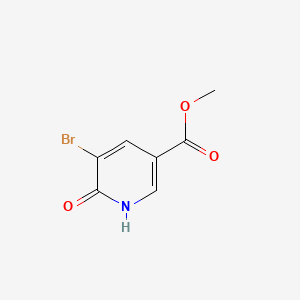
Methyl 5-bromo-6-hydroxynicotinate
Vue d'ensemble
Description
Methyl 5-bromo-6-hydroxynicotinate is a chemical compound with the molecular formula C7H6BrNO3 . It has a molecular weight of 232.03 . The compound is stored in a dry environment at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm³ . It has a boiling point of 338.5±37.0 °C at 760 mmHg . The compound has a molar refractivity of 45.7±0.3 cm³ . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique
Enzymatic Synthesis and Applications
- Pseudomonas fluorescens TN5 Enzyme for Chemical Synthesis : The enzyme 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5, studied by Nakano et al. (1999), catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This process is used for synthesizing 2,5-dihydroxypyridine, a precursor in the production of 5-aminolevulinic acid, which has applications in plant growth, herbicides, and cancer therapy (Nakano et al., 1999).
Synthesis of Derivatives and Kinetic Studies
- Synthesis of Diastereomers of 5,6-Dihydroxy-5,6-dihydro-5-methyl-2'-deoxycytidine : Bienvenu and Cadet (1996) focused on the synthesis and kinetic study of the cis diastereomers of this compound, an essential step for understanding its biochemical interactions and potential applications in molecular biology (Bienvenu & Cadet, 1996).
Antiviral Activity
- Antiviral Applications : Hocková et al. (2003) explored 2,4-Diamino-6-hydroxypyrimidines substituted with various groups, including methyl 5-bromo-6-hydroxynicotinate derivatives, demonstrating significant inhibitory activity against retroviruses. This highlights its potential in antiretroviral therapies (Hocková et al., 2003).
Large Scale Synthesis
- Large Scale Preparation Techniques : Haché et al. (2002) developed a method for large-scale preparation of 5-bromo-2-hydroxynicotinic acid, which is crucial for industrial applications and mass production of related compounds (Haché et al., 2002).
Cycloaddition Reactions
- (4+3) Cycloaddition Reactions : Fu et al. (2017) conducted studies on N-methylation of methyl 5-hydroxynicotinate, leading to the discovery of (4+3) cycloadducts. This has implications in the synthesis of complex nitrogenous structures, potentially useful in pharmaceuticals (Fu et al., 2017).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by Methyl 5-bromo-6-hydroxynicotinate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
Analyse Biochimique
Biochemical Properties
Methyl 5-bromo-6-hydroxynicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD+ (nicotinamide adenine dinucleotide). The interaction between this compound and this enzyme can influence the enzyme’s activity, thereby affecting the overall NAD+ biosynthesis pathway .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of nicotinate phosphoribosyltransferase, inhibiting its activity. This inhibition leads to a decrease in NAD+ biosynthesis, which can have downstream effects on cellular energy metabolism and redox balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has been associated with alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote metabolic balance. At high doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the NAD+ biosynthesis pathway. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, influencing the flux of metabolites through these pathways . The compound’s effects on metabolic flux and metabolite levels can have significant implications for cellular energy metabolism and redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
methyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMVACLRBBJYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377399 | |
| Record name | Methyl 5-bromo-6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
381247-99-0 | |
| Record name | Methyl 5-bromo-6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




